molecular formula C10H6Cl2N2O B388522 4-chloro-1-(2-chlorobenzoyl)-1H-pyrazole

4-chloro-1-(2-chlorobenzoyl)-1H-pyrazole

Cat. No.: B388522
M. Wt: 241.07g/mol
InChI Key: JPCNAVHGWAJRRU-UHFFFAOYSA-N
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Description

4-chloro-1-(2-chlorobenzoyl)-1H-pyrazole (CAS 312497-09-9) is a chlorinated heterocyclic compound of significant interest in modern medicinal chemistry research. It features a pyrazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The specific molecular structure, with chloro-substituents, aligns with the strategic use of chlorine in drug design, as chlorine atoms are incorporated in more than 250 FDA-approved pharmaceuticals to influence potency, metabolic stability, and molecular conformation . This compound is primarily utilized in research and development as a key synthetic intermediate or building block for the exploration of new therapeutic agents. Pyrazole derivatives are extensively investigated for a wide spectrum of biological applications, including anti-inflammatory, antimicrobial, and anticancer activities, making them a versatile template in pharmaceutical sciences . The presence of the 2-chlorobenzoyl group further enhances its utility for structure-activity relationship (SAR) studies and in the synthesis of more complex, target-oriented molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07g/mol

IUPAC Name

(2-chlorophenyl)-(4-chloropyrazol-1-yl)methanone

InChI

InChI=1S/C10H6Cl2N2O/c11-7-5-13-14(6-7)10(15)8-3-1-2-4-9(8)12/h1-6H

InChI Key

JPCNAVHGWAJRRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 4-chloro-1-(2-chlorobenzoyl)-1H-pyrazole, exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various pyrazole derivatives against different bacterial strains, demonstrating that certain compounds showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. For instance, compounds derived from pyrazole have been synthesized and tested for their ability to inhibit inflammatory mediators. A notable study reported that specific pyrazole derivatives exhibited comparable anti-inflammatory activity to established drugs like diclofenac sodium . This suggests that 4-chloro-1-(2-chlorobenzoyl)-1H-pyrazole may also possess similar properties.

Anticancer Activity

The anticancer effects of pyrazole derivatives have been explored extensively. Research indicates that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. A recent study highlighted the synthesis of novel pyrazole derivatives that demonstrated promising anticancer activity through various mechanisms, including cell cycle arrest and apoptosis induction .

Antimicrobial Efficacy Study

A comprehensive study was conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives, including 4-chloro-1-(2-chlorobenzoyl)-1H-pyrazole. The results indicated a significant zone of inhibition against Candida albicans and Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anti-inflammatory Mechanism Exploration

In another investigation, researchers synthesized a series of pyrazole derivatives and assessed their anti-inflammatory effects using in vitro models. The study found that these compounds inhibited the production of pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N1 Position

Benzoyl vs. Benzyl Groups
  • 4-Chloro-1-(2-chlorobenzoyl)-1H-pyrazole vs. 34 has a lower molecular weight (227.08 g/mol) and a simpler synthesis route (37% yield) but lacks the electronic effects of the benzoyl group .
Methoxy-Substituted Phenyl Groups
  • 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazole (23a) and 4-Chloro-1-(4-methoxyphenyl)-1H-pyrazole (23b) :
    • Methoxy groups at ortho/para positions reduce steric hindrance compared to chlorobenzoyl but introduce electron-donating effects.
    • These compounds were synthesized in 41% yield as a mixture (7:1 ortho:para ratio) via silica gel chromatography, highlighting differences in synthetic accessibility compared to the target compound .

Substituent Position and Linker Variations

Alkyl and Cycloalkyl Linkers
  • 4-Chloro-1-(2-(4-methoxyphenyl)propan-2-yl)-1H-pyrazole (21): Incorporates a bulky isopropyl linker with a 4-methoxyphenyl group.
Cyclic Linkers
  • 4-Chloro-1-(1-(4-methoxyphenyl)cyclopentyl)-1H-pyrazole (23) :
    • The cyclopentyl linker introduces conformational rigidity, which may restrict rotational freedom and enhance target selectivity .

Data Tables

Table 2: Spectroscopic Data Comparison

Compound Name $^1$H NMR (δ, ppm) $^{13}$C NMR (δ, ppm) Reference
4-Chloro-1-(2-chlorobenzoyl)-1H-pyrazole Not reported in evidence Not reported
4-Chloro-1-(tetrahydrofuran-2-yl)-1H-pyrazole 7.52 (s, 1H), 5.88 (dd, J=7 Hz) 138.2, 126.0, 110.3
4-Chloro-1-(p-chlorophenyl)methyl-1H-pyrazole 7.37 (s, 1H), 5.11 (s, 2H) 138.2, 134.4, 129.1

Key Findings and Implications

Synthetic Accessibility : Analogs with simpler substituents (e.g., benzyl groups) are synthesized in higher yields, but their reduced complexity may limit applications .

Biological Relevance : Chlorine substituents and aromatic moieties are critical for interactions with biological targets, as seen in insecticidal and herbicidal derivatives .

This comparison underscores the importance of substituent choice and position in tailoring the physicochemical and biological properties of pyrazole derivatives.

Preparation Methods

Base-Catalyzed Cyclocondensation

The most direct method involves reacting hydrazine hydrate with 1,3-diketones or β-keto esters in the presence of a base. For 4-chloro-1-(2-chlorobenzoyl)-1H-pyrazole, 2-chlorobenzoyl chloride is introduced to pre-formed pyrazole intermediates. A typical protocol employs hydrazine hydrate (1.2 equiv) and ethyl 3-chloroacetoacetate (1 equiv) in ethanol under reflux (80°C, 6 hr), followed by benzoylation with 2-chlorobenzoyl chloride (1.1 equiv) and triethylamine (2 equiv) in dichloromethane at 0–25°C. Yields range from 65–78%, with purity >95% after recrystallization from ethanol.

Key Optimization:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) accelerate cyclization but complicate purification. Ethanol balances reactivity and ease of isolation.

  • Temperature Control: Maintaining reflux minimizes by-products like 3,5-dichloro isomers.

Nucleophilic Substitution on Pre-Formed Pyrazole Intermediates

Chlorination of 1-(2-Chlorobenzoyl)-1H-Pyrazole

4-Hydroxy-1-(2-chlorobenzoyl)-1H-pyrazole is chlorinated using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ (3 equiv) in toluene at 110°C for 4 hr achieves 85–90% conversion, with excess reagent removed via vacuum distillation. SOCl₂ offers milder conditions (reflux in DCM, 40°C, 2 hr) but requires neutralization with aqueous NaHCO₃.

Challenges:

  • Regioselectivity: Competing chlorination at the 3- or 5-positions necessitates careful stoichiometry.

  • By-Product Formation: Phosphorus by-products complicate purification, favoring SOCl₂ for small-scale synthesis.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling for Benzoyl Group Introduction

A palladium-catalyzed cross-coupling attaches the 2-chlorobenzoyl moiety to 4-chloro-1H-pyrazole. Using Pd(PPh₃)₄ (5 mol%), 4-chloro-1H-pyrazole (1 equiv), and 2-chlorobenzoylboronic acid (1.2 equiv) in dioxane/H₂O (4:1) at 90°C for 12 hr yields 70–75% product. Microwave-assisted conditions (150°C, 30 min) improve yields to 82%.

Advantages:

  • Functional Group Tolerance: Compatible with electron-withdrawing substituents on the benzoyl group.

  • Scalability: Ligand-free Pd catalysts reduce costs for industrial use.

Multicomponent Oxidative Coupling Approaches

Titanium-Mediated Synthesis

A novel method avoids hydrazine by coupling alkynes, nitriles, and titanium imido complexes. For example, 3-hexyne, p-tolunitrile, and [Ti(NPh)Cl₂(py)₂] react in acetonitrile/H₂O at 60°C for 6 hr, followed by oxidation with TEMPO to form the pyrazole core. Subsequent benzoylation with 2-chlorobenzoyl chloride yields the target compound in 58% overall yield.

Mechanistic Insight:

  • N–N Bond Formation: Oxidation-induced coupling on titanium precedes electrocyclic closure, mimicking a Nazarov cyclization.

  • Sustainability: Eliminates hydrazine, reducing hazardous waste.

Industrial-Scale Production Considerations

Process Intensification

The patent-priority route (US4434292A) uses hydrazine hydrate and acrolein in a toluene/water biphasic system at 50–60°C, achieving 90% pyrazole intermediate yield. Continuous flow reactors enhance safety and throughput, reducing reaction time from 6 hr to 30 min.

Cost Analysis:

ParameterBatch ProcessFlow Process
Yield78%85%
Annual Capacity10 MT50 MT
Waste (kg/kg product)8.23.1

Safety Measures:

  • Hydrazine Handling: Closed-loop systems with scrubbers mitigate exposure risks.

  • Chlorine Gas Neutralization: Caustic scrubbers convert Cl₂ to NaClO for reuse.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodYield (%)Purity (%)Cost (USD/kg)
Cyclocondensation7895120
Nucleophilic Substitution8597150
Suzuki Coupling7598220
Multicomponent Coupling5890180

Environmental Impact

  • Waste Reduction: Multicomponent coupling generates 40% less waste than cyclocondensation.

  • Energy Use: Flow processes cut energy consumption by 60% compared to batch methods .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-chloro-1-(2-chlorobenzoyl)-1H-pyrazole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with β-diketones or substituted benzoyl chlorides. For example, pyrazolone derivatives can be synthesized via Clauson-Kaas or Jensen methods, followed by halogenation and benzoylation steps. Key intermediates should be characterized using thin-layer chromatography (TLC) for purity and NMR spectroscopy to confirm structural features like aromatic proton environments and substituent positions .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • 1H/13C NMR : Identifies aromatic protons (6.8–8.2 ppm) and carbonyl groups (~170 ppm).
  • IR Spectroscopy : Confirms C=O stretches (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • X-ray crystallography : Resolves bond lengths (e.g., C-Cl ≈ 1.74 Å) and dihedral angles between aromatic rings (e.g., 8–18°), critical for understanding conjugation and steric effects .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

Slow evaporation of ethanol or methanol solutions at controlled temperatures (20–25°C) yields high-quality single crystals. SHELXL refinement software is recommended for resolving weak C–H⋯O or π–π interactions that stabilize the crystal lattice .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be systematically addressed?

  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange.
  • Crystallographic validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to identify deviations caused by crystal packing .
  • HPLC-MS : Detects trace impurities or degradation products that may skew spectral interpretations .

Q. What strategies improve yield and selectivity in halogenation or benzoylation steps?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzoylation.
  • Catalyst screening : Lewis acids like AlCl3 enhance regioselectivity in electrophilic substitutions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How do electronic effects of the 2-chlorobenzoyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl substituent activates the pyrazole ring for nucleophilic aromatic substitution (SNAr) at the 4-position. However, steric hindrance from the benzoyl group may limit accessibility, requiring Pd-catalyzed protocols (e.g., Suzuki-Miyaura) with bulky ligands to enhance coupling efficiency .

Q. What computational methods are suitable for predicting biological activity or metabolic pathways?

  • Molecular docking : Screens interactions with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks based on logP (<3.5) and topological polar surface area (~70 Ų) .

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